molecular formula C10H23NO3S B1604678 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate CAS No. 501943-05-1

1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate

Cat. No.: B1604678
CAS No.: 501943-05-1
M. Wt: 237.36 g/mol
InChI Key: DIGFVIJSOJVYLL-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylpyrrolidine with 1-butyl bromide to form 1-butyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with methanesulfonic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-butyl-1-methylpyrrolidin-1-ium methanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The compound’s unique properties allow it to act as a versatile solvent and catalyst in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate stands out due to its methanesulfonate anion, which provides unique solubility and reactivity characteristics. This makes it particularly useful in green chemistry applications and as a solvent in various chemical reactions .

Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGFVIJSOJVYLL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648535
Record name 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501943-05-1
Record name 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 11.20 g (63.0 mmol) of 1-butyl-1-methylpyrrolidinium chloride and 13.0 g (118.0 mmol) of dimethyl sulfite is stirred at 110-115° C. (temperature of the oil bath) for 48 hours under an inert-gas atmosphere (nitrogen) in a sealed reaction vessel with pressure valve for 1-1.5 bar above atmospheric pressure. The end of the reaction is determined by NMR measurement. The product is pumped off over the course of 5 hours in vacuo at 13.3 Pa and 115° C. (temperature of the oil bath), giving 14.9 g of 1-butyl-1-methylpyrrolidinium methanesulfonate as a solid. The melting point is 59-60° C. The residual chloride content is less than 5 ppm. The yield is virtually quantitative. The product is investigated by means of NMR spectroscopy.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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